molecular formula C21H26ClN5O B5215805 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine CAS No. 946384-90-3

2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine

Cat. No. B5215805
CAS RN: 946384-90-3
M. Wt: 399.9 g/mol
InChI Key: XFGCLVZSVSHEHA-UHFFFAOYSA-N
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Description

2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine, also known as AG-024322, is a small molecule inhibitor that has been developed for the treatment of cancer. It has been found to be effective in inhibiting the growth of tumor cells in vitro and in vivo. The purpose of

Mechanism of Action

2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine works by inhibiting the activity of a protein called c-Met, which is involved in cell growth and survival. By inhibiting c-Met, this compound prevents the growth and proliferation of cancer cells. In addition, this compound has been found to inhibit the activity of other proteins involved in cancer cell survival, such as Akt and ERK.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. In addition, it has been found to inhibit the activity of proteins involved in cancer cell survival, such as Akt and ERK. This compound has also been found to inhibit the formation of new blood vessels, which is necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine is that it has been extensively studied in vitro and in vivo, which has provided a wealth of information about its anti-cancer properties. In addition, this compound has been found to be effective in inhibiting the growth of various types of cancer cells. However, one limitation of this compound is that it has not yet been tested in clinical trials, which is necessary to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine. One direction is to investigate its potential use in combination with other anti-cancer drugs. Another direction is to study its efficacy in animal models of cancer. In addition, further research is needed to determine the safety and efficacy of this compound in clinical trials. Finally, the development of more potent and selective c-Met inhibitors may provide new opportunities for the treatment of cancer.

Synthesis Methods

2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis begins with the reaction of 3-chlorobenzoyl chloride with piperazine to form 1-(3-chlorobenzoyl)piperazine. This compound is then reacted with 4-methyl-6-(1-piperidinyl)pyrimidine-2,5-diamine to form this compound.

Scientific Research Applications

2-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine has been extensively studied for its anti-cancer properties. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(3-chlorophenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-16-14-19(25-8-3-2-4-9-25)24-21(23-16)27-12-10-26(11-13-27)20(28)17-6-5-7-18(22)15-17/h5-7,14-15H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGCLVZSVSHEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127703
Record name (3-Chlorophenyl)[4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946384-90-3
Record name (3-Chlorophenyl)[4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946384-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)[4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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